molecular formula C22H22BrNO6 B2526954 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate CAS No. 433259-16-6

4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate

Cat. No.: B2526954
CAS No.: 433259-16-6
M. Wt: 476.323
InChI Key: FCVCOGSFWWTIHW-ZZXKWVIFSA-N
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Description

This compound features a brominated phenyl ring substituted with a (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl group and a morpholine-4-carboxylate ester. The morpholine carboxylate ester moiety improves bioavailability compared to carboxylic acid derivatives, as esters are often more lipophilic and hydrolytically stable under physiological conditions .

Properties

IUPAC Name

[4-bromo-2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO6/c1-27-20-7-4-15(13-21(20)28-2)3-6-18(25)17-14-16(23)5-8-19(17)30-22(26)24-9-11-29-12-10-24/h3-8,13-14H,9-12H2,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVCOGSFWWTIHW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C18H20BrN1O5
  • Molecular Weight : 396.26 g/mol

The compound features a morpholine ring, a brominated phenyl group, and a conjugated enoyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that derivatives of related compounds can inhibit the proliferation of cancer cells. For instance, structural analogs have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Mechanisms of Action : The antiproliferative activity is often associated with the disruption of microtubule dynamics and cell cycle arrest. Compounds similar to 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate have been reported to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and apoptosis in cancer cells .

Case Studies

  • Study on Antiproliferative Activity :
    • A study evaluated the effects of related compounds on three human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma). The results indicated that certain derivatives could inhibit cell growth effectively at low concentrations (IC50 values in the nanomolar range) .
    CompoundCell LineIC50 (nM)
    Compound AHT-2950
    Compound BM2130
    Compound CMCF745
  • Mechanistic Insights :
    • Another investigation focused on the cell cycle effects of these compounds. It was found that treatment with these derivatives led to significant G2/M phase arrest in treated cells compared to controls .

Research Findings

Recent studies have highlighted several key findings regarding the biological activities of this compound:

  • Cytotoxicity : The compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, which is crucial for therapeutic applications.
  • Anti-Angiogenic Properties : Similar compounds have shown potential in inhibiting angiogenesis in tumor models. This is particularly relevant as angiogenesis is a critical process in tumor growth and metastasis .

Comparison with Similar Compounds

Bromophenyl Propenoyl Derivatives

Example Compound: 3-(4-Bromobenzoyl)prop-2-enoic acid ()

  • Structural Differences : Replaces the morpholine carboxylate with a carboxylic acid group.
  • Reactivity : The carboxylic acid allows for direct salt formation or conjugation with amines, unlike the ester in the target compound, which requires hydrolysis for activation.
  • Applications : Used in synthesizing nicotinate derivatives via nucleophilic additions, highlighting its role as a precursor in heterocyclic chemistry .
Property Target Compound 3-(4-Bromobenzoyl)prop-2-enoic Acid
Functional Group Morpholine carboxylate ester Carboxylic acid
Solubility Moderate lipophilicity High polarity (aqueous soluble)
Synthetic Utility Prodrug potential Direct heterocyclic synthesis

Schiff Base Derivatives

Example Compound: 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol ()

  • Structural Differences: Contains an imino (-CH=N-) group instead of the propenoyl-morpholine system.
  • Reactivity : Acts as a ligand for metal coordination due to the Schiff base’s lone pair on nitrogen, unlike the esterified target compound .
  • Applications : Primarily used in coordination chemistry for constructing metal-organic frameworks (MOFs) .

Sulfonamide and Isoxazole Derivatives

Example Compound: 4-Bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}imino)methyl)phenolate ()

  • Structural Differences: Incorporates a sulfonamide-linked isoxazole ring, contrasting with the target’s morpholine and propenoyl groups.
  • Reactivity : Sulfonamides exhibit antibacterial activity, while the target compound’s ester may prioritize metabolic stability.
  • Applications : Explored for medicinal properties (e.g., antimicrobial, antitumor) due to sulfonamide’s bioactivity .

Chalcone Derivatives

Example Compound : (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one ()

  • Structural Differences: Chalcone backbone (α,β-unsaturated ketone) vs. the target’s propenoyl ester.
  • Reactivity : The ketone group in chalcones participates in Michael additions, whereas the ester in the target compound undergoes hydrolysis.
  • Applications : Chalcones are studied for anticancer and anti-inflammatory activities, while the target’s morpholine group may enhance CNS penetration .

Thiophene Carboxylate Derivatives

Example Compound: Ethyl 4-(4-bromophenyl)-2-[[3-(4-chlorophenyl)-2-cyano-prop-2-enoyl]amino]thiophene-3-carboxylate ()

  • Structural Differences: Thiophene ring with cyano and chlorophenyl groups vs. the target’s dimethoxyphenyl and morpholine.
  • Reactivity: The cyano group enables nucleophilic substitutions, while the thiophene enhances π-stacking interactions.
  • Applications: Potential use in optoelectronics due to conjugated systems, contrasting with the target’s likely pharmacological focus .

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